molecular formula C9H10F2N2O B12994011 2-(2,4-Difluorophenyl)-2-(methylamino)acetamide

2-(2,4-Difluorophenyl)-2-(methylamino)acetamide

Cat. No.: B12994011
M. Wt: 200.19 g/mol
InChI Key: PXQBNBCUGKFBEM-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-2-(methylamino)acetamide is a chemical compound that belongs to the class of organic compounds known as amides. These compounds are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. The presence of fluorine atoms in the phenyl ring can significantly alter the compound’s chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-2-(methylamino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluoroaniline and methylamine.

    Reaction: The 2,4-difluoroaniline is reacted with chloroacetyl chloride to form 2-(2,4-difluorophenyl)acetyl chloride.

    Amidation: The resulting acyl chloride is then reacted with methylamine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)acetamide
  • 2-(2,4-Difluorophenyl)-2-aminoacetamide
  • 2-(2,4-Difluorophenyl)-2-(ethylamino)acetamide

Uniqueness

2-(2,4-Difluorophenyl)-2-(methylamino)acetamide is unique due to the presence of both fluorine atoms and a methylamino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H10F2N2O

Molecular Weight

200.19 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-2-(methylamino)acetamide

InChI

InChI=1S/C9H10F2N2O/c1-13-8(9(12)14)6-3-2-5(10)4-7(6)11/h2-4,8,13H,1H3,(H2,12,14)

InChI Key

PXQBNBCUGKFBEM-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=C(C=C(C=C1)F)F)C(=O)N

Origin of Product

United States

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